9-(4-pyridinylmethyl)acridine
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Overview
Description
9-(4-pyridinylmethyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 9-(4-pyridinylmethyl)acridine typically involves the reaction of acridine derivatives with pyridylmethyl groups. One common method involves the use of acridine and 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
9-(4-pyridinylmethyl)acridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridine compounds .
Scientific Research Applications
9-(4-pyridinylmethyl)acridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-pyridinylmethyl)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s planar ring structure allows it to fit between the base pairs of DNA, stabilizing the intercalated complex and preventing the enzymes from accessing their substrates .
Comparison with Similar Compounds
9-(4-pyridinylmethyl)acridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): This compound has shown promising anticancer activity and is being studied for its ability to inhibit topoisomerase I and II.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties, DACA acts as a DNA intercalator and topoisomerase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-(pyridin-4-ylmethyl)acridine |
InChI |
InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2 |
InChI Key |
UEEVOHOQPJRVIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
Origin of Product |
United States |
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